molecular formula C11H11ClN2S B2586809 6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole CAS No. 863001-12-1

6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole

Cat. No.: B2586809
CAS No.: 863001-12-1
M. Wt: 238.73
InChI Key: CBQNDRJFHDVCEU-UHFFFAOYSA-N
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Description

6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole core substituted with a chloro group at the 6-position and a pyrrolidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as chloroacetaldehyde, under acidic conditions.

    Pyrrolidinyl Substitution: The final step involves the substitution of the 2-position with a pyrrolidinyl group. This can be accomplished through nucleophilic substitution using pyrrolidine and a suitable leaving group, such as a halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and suitable solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro position.

Scientific Research Applications

6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or infectious diseases.

    Materials Science: It can be utilized in the synthesis of advanced materials, such as polymers or nanomaterials, with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe or ligand in biological assays to study enzyme activity, receptor binding, or cellular processes.

    Industrial Applications: It may be used in the development of agrochemicals, dyes, or other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)benzo[d]thiazole: Lacks the chloro group, which may affect its reactivity and binding properties.

    6-Chloro-2-(morpholin-4-yl)benzo[d]thiazole: Contains a morpholine group instead of pyrrolidine, which can alter its chemical and biological properties.

    6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole: Features a piperidine group, which may influence its pharmacokinetics and pharmacodynamics.

Uniqueness

6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole is unique due to the presence of both the chloro and pyrrolidinyl groups, which can enhance its chemical reactivity and biological activity. The combination of these functional groups with the benzothiazole core provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

6-chloro-2-pyrrolidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c12-8-3-4-9-10(7-8)15-11(13-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQNDRJFHDVCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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